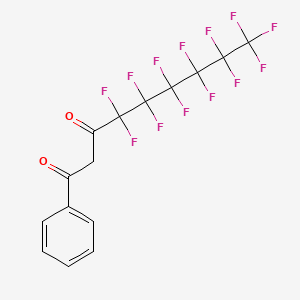

1-Phenyl-2H,2H-perfluorononane-1,3-dione

Description

The exact mass of the compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality 1-Phenyl-2H,2H-perfluorononane-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Phenyl-2H,2H-perfluorononane-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1-phenylnonane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7F13O2/c16-10(17,9(30)6-8(29)7-4-2-1-3-5-7)11(18,19)12(20,21)13(22,23)14(24,25)15(26,27)28/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSBONQIRUMUCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7F13O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382161 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99338-16-6 | |

| Record name | 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1-phenylnonane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Iodo-1H-pyrazol-1-yl)piperidine: A Key Intermediate in Crizotinib Synthesis

A Note on Chemical Identification: Initial searches for CAS number 99338-16-6 did not yield a publicly identifiable chemical structure or associated data. However, given the relevance to drug development professionals, this guide focuses on a structurally related and crucial pharmaceutical intermediate, 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, which has the CAS number 1229457-94-6. It is a key building block in the synthesis of Crizotinib, an anti-cancer medication. This guide proceeds under the assumption that this is the compound of interest for researchers in the field of oncology drug development.

Chemical Identity and Physicochemical Properties

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a heterocyclic compound essential for the synthesis of specific targeted cancer therapies. Its structure, comprising a piperidine ring linked to an iodinated pyrazole, provides a unique scaffold for building more complex molecules.

| Property | Value |

| CAS Number | 1229457-94-6[1][2] |

| Molecular Formula | C₈H₁₂IN₃[1] |

| Molecular Weight | 277.11 g/mol [1] |

| Appearance | Solid[2][3] |

| Purity | ≥98%[1][2] |

| Storage Conditions | 2-8°C, protect from light[1][2] |

| InChI Key | GYYVRUODGBPRHC-UHFFFAOYSA-N[2] |

| SMILES | C1CNCCC1N2C=C(C=N2)I[1] |

| Topological Polar Surface Area (TPSA) | 29.85 Ų |

| logP (predicted) | 1.4122 |

Chemical Structure

Caption: 2D structure of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.

Synthesis and Mechanistic Insights

The synthesis of 4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a multi-step process that has been optimized for large-scale production due to its importance in the pharmaceutical industry.[4] A robust and scalable three-step synthesis is commonly employed.[4]

Experimental Protocol: A Robust Three-Step Synthesis

This process involves a nucleophilic aromatic substitution, followed by hydrogenation and then iodination.[4]

Step 1: Nucleophilic Aromatic Substitution

-

Reaction: 4-chloropyridine hydrochloride is reacted with pyrazole in the presence of a base.

-

Rationale: The base deprotonates the pyrazole, forming a nucleophile that attacks the electron-deficient pyridine ring at the 4-position, displacing the chloride.

Step 2: Hydrogenation

-

Reaction: The resulting 4-(1H-pyrazol-1-yl)pyridine is hydrogenated using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Rationale: This step reduces the aromatic pyridine ring to a saturated piperidine ring.

Step 3: Iodination

-

Reaction: The 4-(1H-pyrazol-1-yl)piperidine is then iodinated. A practical and environmentally friendly method uses iodine and hydrogen peroxide in water.[4]

-

Rationale: This electrophilic substitution reaction introduces an iodine atom at the 4-position of the pyrazole ring.

Caption: Three-step synthesis workflow for 4-(4-Iodo-1H-pyrazol-1-yl)piperidine.

Application in Drug Development: The Synthesis of Crizotinib

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a critical intermediate in the synthesis of Crizotinib.[4] Crizotinib is a multi-targeted tyrosine kinase inhibitor used in the treatment of non-small-cell lung cancer (NSCLC).[4][5] It acts as an inhibitor of anaplastic lymphoma kinase (ALK) and c-Met.[5][6]

The piperidine and pyrazole moieties of the intermediate form a core part of the final Crizotinib structure. The iodine atom allows for further chemical modifications, typically through cross-coupling reactions, to build the final, more complex drug molecule.

Caption: Role of the intermediate in the synthesis of Crizotinib.

Safety and Handling

GHS Hazard Classification (Inferred)

Based on data for the non-iodinated precursor and general knowledge of similar chemical structures, the following GHS classifications are likely.[3][7]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed[3][7] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3][7] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation[3][7] |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation[3][7] |

Hazard Pictogram:

-

Exclamation Mark (GHS07)[3]

Precautionary Measures and First Aid

The following precautions and first aid measures are recommended based on the inferred hazards.

| Aspect | Recommendation |

| Prevention | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][7] P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][7] P264: Wash hands thoroughly after handling.[7] P270: Do not eat, drink or smoke when using this product.[7] |

| In case of Skin Contact | P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7] |

| In case of Eye Contact | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][7] |

| In case of Inhalation | P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7] |

| In case of Ingestion | P330: Rinse mouth.[7] |

Personal Protective Equipment (PPE) Workflow

Caption: Recommended PPE workflow based on hazard assessment.

Conclusion

4-(4-Iodo-1H-pyrazol-1-yl)piperidine is a compound of significant interest to researchers and professionals in drug development, particularly in the field of oncology. Its well-established, multi-step synthesis allows for the production of a key intermediate necessary for the manufacture of Crizotinib, a vital medication for certain types of non-small-cell lung cancer. While detailed safety data is not widely public, a conservative approach to handling, based on the known hazards of its precursors, is essential to ensure laboratory safety.

References

-

A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. (2025). ResearchGate. Retrieved from [Link]

-

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-4-[(2R,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-7-[(2S,4R,6S)-4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione. (n.d.). PubChem. Retrieved from [Link]

-

Crizotinib: A comprehensive review. (n.d.). PMC. Retrieved from [Link]

-

4-(4-Phenyl-1H-pyrazol-1-yl)piperidine - SAFETY DATA SHEET. (2024). Retrieved from [Link]

-

4-(4-iodo-1h-pyrazol-1-yl)piperidine. (n.d.). PubChemLite. Retrieved from [Link]

-

Crizotinib. (n.d.). Wikipedia. Retrieved from [Link]

-

Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]

-

octanoic acid [(3S,3aR,4S,6S,6aR,7S,8S,9bS)-6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester. (n.d.). PubChem. Retrieved from [Link]

- Method for synthesizing Crizotinib intermediate. (n.d.). Google Patents.

-

Showing Compound Isohexyl isocaproate (FDB004667). (2010). FooDB. Retrieved from [Link]

-

N,N-dimethylformamide - SAFETY DATA SHEET. (2025). Retrieved from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 4-(4-Iodo-1H-pyrazol-1-yl)piperidine | 1229457-94-6 [sigmaaldrich.cn]

- 3. 4-(1H-Pyrazol-1-yl)piperidine | 762240-09-5 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Crizotinib - Wikipedia [en.wikipedia.org]

- 7. chemscene.com [chemscene.com]

Technical Monograph: 1-Phenyl-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,3-dione

High-Performance Fluorinated

Executive Summary

This technical guide details the chemical architecture, synthesis, and application of 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,3-dione (PTFD). As a highly fluorinated

Molecular Architecture & Physicochemical Properties[1]

The IUPAC name 1-phenyl-4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononane-1,3-dione describes a nonane (9-carbon) chain functionalized with a phenyl group at position 1, ketones at positions 1 and 3, and a perfluorinated chain from positions 4 through 9.

1.1 Structural Breakdown

-

The Chelating Core (C1-C3): The 1,3-dione moiety exists in a keto-enol equilibrium. The enol form is thermodynamically favored due to the formation of a pseudo-aromatic six-membered ring upon intramolecular hydrogen bonding, further stabilized by the electron-withdrawing perfluoroalkyl chain.

-

The Antenna (Phenyl Group): Located at C1, this aromatic ring acts as a photon harvester (sensitizer), absorbing UV light and transferring energy to coordinated metal centers.

-

The Fluorine Tail (

): The tridecafluorohexyl chain (C4-C9) imparts unique properties:-

Enhanced Acidity: The strong inductive effect (-I) of the fluorine atoms lowers the

of the enolic proton (typically -

Fluorous Solubility: Facilitates solubility in supercritical

and fluorinated solvents. -

Volatility: Increases the vapor pressure of metal complexes, aiding in Chemical Vapor Deposition (CVD) processes.

-

1.2 Keto-Enol Tautomerism

The reactivity of PTFD relies on its enolization. The electron-withdrawing nature of the

Table 1: Physicochemical Profile

| Property | Value / Characteristic |

|---|

| Molecular Formula |

Synthetic Protocol: Claisen Condensation

The synthesis of PTFD follows a classic Claisen condensation between acetophenone and ethyl perfluoroheptanoate. This protocol is designed for high yield and purity, minimizing side reactions.

2.1 Reagents & Stoichiometry

-

Substrate A: Acetophenone (1.0 eq) - Provides the C1-C2 fragment.

-

Substrate B: Ethyl perfluoroheptanoate (1.1 eq) - Provides the C3-C9 fragment.

-

Base: Sodium Methoxide (NaOMe) or Lithium Hydride (LiH) (1.2 eq). Note: LiH is preferred for higher purity to avoid transesterification byproducts.

-

Solvent: Anhydrous Diethyl Ether or THF.

2.2 Step-by-Step Methodology

-

Enolate Formation: Under inert atmosphere (

), suspend LiH in anhydrous ether. Add acetophenone dropwise at 0°C. Stir for 1 hour to generate the lithium enolate. -

Condensation: Add Ethyl perfluoroheptanoate dropwise to the enolate solution. The reaction is exothermic; maintain temperature <10°C to prevent polymerization.

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 12–16 hours. The solution will turn yellow/orange, indicating the formation of the

-diketonate salt. -

Acid Hydrolysis: Cool the mixture and pour into ice-cold 10%

. This protonates the salt, releasing the free-

Observation: The product typically separates as an oil or precipitates as a solid depending on purity.

-

-

Purification: Extract with ether, dry over

, and concentrate. Recrystallize from hexane or purify via vacuum sublimation (due to high volatility) to obtain analytical grade PTFD.

Figure 1: The synthetic workflow utilizes a nucleophilic acyl substitution mechanism to fuse the aromatic head to the fluorinated tail.

The Lanthanide Connection: Mechanism of Action

For drug development professionals, the primary utility of PTFD lies in its ability to sensitize Lanthanide ions (

3.1 The Antenna Effect

Lanthanide ions (like Europium and Samarium) have very low molar extinction coefficients (

-

Absorption: The phenyl ring of PTFD absorbs UV light (

nm). -

Intersystem Crossing (ISC): The energy is transferred from the ligand's Singlet excited state (

) to its Triplet state ( -

Energy Transfer (ET): The energy flows from the ligand's

state to the resonance energy level of the -

Emission: The metal emits a sharp, long-lived photon (red for

) with a large Stokes shift.

3.2 Why PTFD?

The tridecafluorononane chain is critical here. The C-F bonds act as high-frequency oscillators that are poor at quenching the metal's excited state. Unlike C-H bonds, which can vibrate and dissipate the metal's energy non-radiatively (quenching), the C-F shell protects the metal center, significantly increasing the Quantum Yield (

Figure 2: Energy transfer pathway showing how the fluorinated tail protects the lanthanide ion from non-radiative quenching.

Applications in Drug Discovery & Analysis[1]

4.1 High-Throughput Screening (HTS)

In drug discovery, PTFD-Europium complexes are used as labels in bioassays.

-

Protocol: The ligand is conjugated to an antibody or protein.

-

Advantage: The millisecond-scale lifetime of the emission allows the detector to wait (gate) until background autofluorescence (nanosecond scale) from biological samples decays. This results in "zero-background" assays with femtomolar sensitivity.

4.2 NMR Shift Reagents

The paramagnetic nature of

4.3 Supercritical Fluid Extraction (SFE)

The

References

-

Binnemans, K. (2005). Rare-Earth Beta-Diketonates. Handbook on the Physics and Chemistry of Rare Earths. Link

-

Eliseeva, S. V., & Bünzli, J. C. G. (2010). Lanthanide luminescence for functional materials and bio-sciences. Chemical Society Reviews. Link

-

Bhaumik, M. L., & Nugent, L. J. (1965). Time-Resolved Spectroscopy of Europium Chelates. Journal of Chemical Physics. Link

-

Yuan, J., & Wang, G. (2006). Lanthanide complex-based fluorescence label for time-resolved fluorescence bioassay. Journal of Fluorescence. Link

-

Swarts, J. C., et al. (2008).[3] Ruthenocene-Containing β-Diketones: Synthesis, pKa′ Values, Keto–Enol Isomerization Kinetics. Organometallics. Link

-

Gorduk, O., et al. (2022).[4] Synthesis and characterization of fluorinated β-diketone based Sm(III) complexes. Luminescence. Link

Sources

Solubility of long-chain fluorinated beta-diketones in supercritical fluids

Technical Guide: Solubility of Long-Chain Fluorinated -Diketones in Supercritical Fluids

Executive Brief: The "Green" Solvation Imperative

Audience: Chemical Engineers, Radiochemists, and Pharmaceutical Process Designers.

The solubility of chelating agents in supercritical carbon dioxide (

Long-chain fluorinated

Part 1: The Physics of Fluorination

Why Fluorinated Chains?

To design effective ligands for

-

Cohesive Energy Density: Fluorine has high electronegativity but low polarizability. Perfluorinated chains possess very weak intermolecular forces (low cohesive energy density). This makes it energetically "easy" for

molecules to penetrate and solvate the solute matrix. -

The "CO2-Philic" Interaction: The electron-poor carbon atom in

acts as a Lewis acid, interacting favorably with the electron-rich fluorine atoms (Lewis base) on the ligand tail. -

Chain Length Nuance: While increasing alkyl chain length typically lowers solubility (due to increased molecular weight and dispersion forces), increasing fluoroalkyl chain length often enhances solubility relative to the molecular weight increase, provided the density of fluorine atoms remains high.

Visualization: The Solvation Mechanism

The following diagram illustrates the specific interactions allowing a long-chain fluorinated

Caption: Mechanism of solubility enhancement. The fluorinated tail acts as a "CO2-philic" shield, reducing the cohesive energy of the complex and allowing the non-polar solvent to interact with the ligand.

Part 2: Experimental Methodology

The Dynamic Flow Method

Static methods (view cells) are useful for phase behavior, but the Dynamic (Flow) Method is the industry standard for determining quantitative solubility data (

Protocol: Dynamic Solubility Measurement

Objective: Determine the mole fraction solubility (

-

Equilibrium Cell Preparation:

-

Pack a stainless steel column (approx. 50 mL) with the solid solute mixed with inert glass beads (increase surface area).

-

Expert Insight: Place glass wool filters (0.5

) at both ends to prevent solid particle entrainment, which causes false high solubility readings.

-

-

System Equilibration:

-

Preheat the

to the target temperature ( -

Pressurize the system using a high-pressure syringe pump (e.g., ISCO) to

. -

Allow a static hold time (30–60 mins) to ensure initial saturation.

-

-

Dynamic Sampling (The Critical Step):

-

Flow

through the cell at a low flow rate (typically -

Validation: You must prove that solubility is independent of flow rate. Run at 0.5, 1.0, and 2.0 mL/min. If results deviate, equilibrium was not reached (flow too fast).

-

-

Depressurization & Collection:

-

Direct the effluent through a Heated Restrictor or Micrometering Valve.

-

Safety/Accuracy Note: The restrictor must be heated (

) to counteract Joule-Thomson cooling. If the valve freezes, the flow becomes erratic, and the solute precipitates inside the valve rather than the trap. -

Bubble the expanded gas into a liquid solvent trap (e.g., Chloroform or Methanol) or a U-tube gravimetric trap.

-

-

Quantification:

-

Measure the total volume of

gas ( -

Analyze the trap contents via UV-Vis Spectrophotometry (if

is known) or Gravimetry (evaporate solvent and weigh).

-

Workflow Diagram

Caption: Dynamic flow apparatus for solubility determination. Note the isothermal zone and the critical heated restrictor step.

Part 3: Thermodynamics & Modeling

To predict solubility outside of measured points, we rely on semi-empirical density-based models. The Chrastil Model is the most robust framework for this application.

The Chrastil Equation

Where:

-

: Solubility (concentration, usually

-

: Density of pure

-

(Solvation Number): Represents the average number of solvent (

-

: Related to the sum of the enthalpy of solvation (

- : A constant related to the molecular weight of the solute.

Data Trends: Fluorination Effect

The table below summarizes the solubility trends derived from literature (e.g., Laintz et al., Yazdi et al.) comparing non-fluorinated vs. fluorinated ligands.[2][3]

| Compound | Structure Type | Fluorinated? | Solubility Trend in | Typical |

| Acetylacetone (AA) | Short Alkyl | No | Low ( | 3.5 – 4.5 |

| Hexafluoroacetylacetone (HFAcAc) | Short Fluoroalkyl | Yes | High ( | 5.0 – 6.5 |

| Thenoyltrifluoroacetone (TTA) | Aromatic + Fluoro | Yes | Moderate | 4.0 – 5.5 |

| FOD (Heptafluorooctanedione) | Long Chain Fluoro | Yes | Very High | 6.0 – 7.5 |

Interpretation:

-

FOD represents the ideal "long-chain" candidate. Despite having a higher molecular weight than Acetylacetone, its solubility is orders of magnitude higher due to the heptafluoropropyl group.

-

Crossover Pressure: Note that solubility isotherms often cross. At low pressures, higher temperature decreases solubility (density drops). At high pressures, higher temperature increases solubility (vapor pressure dominates).

Part 4: Applications in Extraction & Processing[4][5]

Supercritical Fluid Extraction (SFE) of Metals

Direct extraction of metal ions is impossible because they are charge-positive and insoluble in non-polar

-

Strategy: In situ chelation. The fluorinated

-diketone (e.g., FOD) is dissolved in the -

Synergism: For lanthanides, adding a neutral donor like Tributyl Phosphate (TBP) creates a synergistic adduct, displacing water molecules from the metal's coordination sphere and further boosting solubility.

Particle Engineering (RESS)

Rapid Expansion of Supercritical Solutions (RESS) is used to micronize drugs.

-

If a drug is poorly soluble, it is co-dissolved with a fluorinated

-diketone or processed using the diketone as a co-former. -

Upon rapid depressurization through a nozzle, the

density drops instantly. The solute loses solubility and precipitates as uniform, nano-sized particles.

References

-

Chrastil, J. (1982).[1][4] Solubility of solids and liquids in supercritical gases. The Journal of Physical Chemistry, 86(15), 3016-3021. Link

-

Laintz, K. E., Wai, C. M., Yonker, C. R., & Smith, R. D. (1991). Solubility of fluorinated metal diethyldithiocarbamates in supercritical carbon dioxide. The Journal of Supercritical Fluids, 4(3), 194-198. Link

-

Yazdi, A. V., & Beckman, E. J. (1996). Design, synthesis, and evaluation of highly CO2-soluble chelating agents for removal of metals. Industrial & Engineering Chemistry Research, 35(10), 3644-3652. Link

-

Meguro, Y., Iso, S., & Yoshida, Z. (1998). Solubility of TBP and beta-diketone-TBP complexes with uranyl and lanthanide ions in supercritical carbon dioxide. Analytical Chemistry, 70(6), 1262-1267. Link

-

Méndez-Santiago, J., & Teja, A. S. (1999). The solubility of solids in supercritical fluids.[1][5][4][6][7][8][9] Fluid Phase Equilibria, 158, 501-510. Link

Sources

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. 1H, 13C, and 19F NMR studies on molecular interactions of CO2 with beta-diketones and UO2(beta-diketonato)2DMSO complexes in supercritical CO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. nupeg.ufrn.br [nupeg.ufrn.br]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Technical Guide: Keto-Enol Dynamics of 1-Phenyl-Perfluorononane-1,3-Dione

Topic: Keto-enol tautomerism of 1-phenyl-perfluorononane-1,3-dione Content Type: Technical Guide / Whitepaper Author Role: Senior Application Scientist[1]

Mechanistic Insights, Synthesis Protocols, and Analytical Workflows

Executive Summary

In the landscape of fluorinated building blocks, 1-phenyl-perfluorononane-1,3-dione (PFbD) represents a critical scaffold for researchers in supercritical fluid extraction, lanthanide coordination chemistry, and medicinal pharmacophore development. Unlike its non-fluorinated analog (dibenzoylmethane or benzoylacetone), PFbD exhibits an aggressive shift toward the enol tautomer , driven by the potent electron-withdrawing capability of the perfluoroalkyl tail (

This guide provides a rigorous technical breakdown of the keto-enol equilibrium, offering reproducible protocols for synthesis, NMR-based quantification, and mechanistic analysis. It is designed for scientists requiring high-purity ligands for metal chelation or bioisosteric integration in drug discovery.

Mechanistic Analysis: The Fluorine Effect

The core chemical behavior of PFbD is defined by the competition between the phenyl ring and the perfluoroalkyl chain across the 1,3-dicarbonyl backbone.

The Equilibrium

While standard

-

The Keto Form:

[1]-

Typically favored only in highly polar, hydrogen-bond-disrupting solvents (e.g., DMSO, water).

-

The

-protons at the C2 position are highly acidic (

-

-

The Enol Form:

-

Dominance: In non-polar solvents (

, -

Stabilization: This dominance is driven by the formation of a strong, low-barrier intramolecular hydrogen bond (IMHB) between the enol hydroxyl and the opposing carbonyl oxygen. The resulting 6-membered pseudo-aromatic ring is exceptionally stable.

-

Regioselectivity (Enol A vs. Enol B)

Because the molecule is asymmetric, two enol forms are theoretically possible.

Scientific Insight: Experimental evidence and DFT calculations on similar systems (e.g., benzoyltrifluoroacetone) suggest a preference for Enol-Ph .[1] The strong electron-withdrawing

Visualization of Tautomerism

The following diagram illustrates the equilibrium and the resonance-stabilized IMHB structure.

Figure 1: Mechanistic pathway of Keto-Enol tautomerism showing the stabilization factors driving the equilibrium toward the Enol form.[2][3]

Experimental Protocols

Synthesis: Claisen Condensation Workflow

The most robust route to 1-phenyl-perfluorononane-1,3-dione is the Claisen condensation of acetophenone with a perfluorinated ester (e.g., methyl perfluorononanoate or ethyl perfluorooctanoate).

Reagents:

-

Acetophenone (1.0 eq)

-

Methyl Perfluorononanoate (1.1 eq)

-

Base: Sodium Methoxide (NaOMe) or Lithium Hexamethyldisilazide (LiHMDS)

-

Solvent: Anhydrous Ether or THF

Protocol:

-

Preparation: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.

-

Base Addition: Add NaOMe (1.2 eq) to anhydrous ether at 0°C.

-

Ketone Addition: Dropwise add Acetophenone. Stir for 30 mins to form the enolate.

-

Ester Addition: Add Methyl Perfluorononanoate dropwise over 20 mins. The solution will likely turn yellow/orange.

-

Reflux: Warm to room temperature and reflux for 12–16 hours.

-

Workup:

-

Cool to RT.

-

Acidify with 10% HCl (Critical step: The product exists as a salt initially; acidification generates the free

-diketone). -

Extract with Diethyl Ether (3x).

-

Wash with brine, dry over

.[1]

-

-

Purification: Recrystallization from Hexane/Ethanol or Vacuum Distillation.[1]

Figure 2: Step-by-step synthesis workflow for 1-phenyl-perfluorononane-1,3-dione via Claisen condensation.[1]

Analytical Protocol: Determination of via NMR

Quantifying the tautomeric ratio (

Methodology:

-

Sample Prep: Dissolve ~10 mg of purified PFbD in 0.6 mL of deuterated solvent (e.g.,

for non-polar baseline, -

Acquisition: Acquire a standard proton spectrum (16 scans minimum).[1]

-

Integration Targets:

-

Calculation:

(Note: Divide keto integral by 2 because it represents two protons).

Data Summary Table: Solvent Effects on Tautomerism

| Solvent | Dielectric Constant ( | Dominant Species | Approx. % Enol | Mechanistic Rationale |

| CDCl3 | 4.8 | Enol | >98% | Non-polar solvent promotes IMHB stability.[1] |

| C6D6 | 2.3 | Enol | >99% | Aromatic solvent stabilizes the pseudo-aromatic enol ring.[1] |

| Acetone-d6 | 20.7 | Mixed | ~85% | H-bond acceptor solvent competes with IMHB. |

| DMSO-d6 | 46.7 | Mixed | ~60-75% | Strong H-bond disruption; stabilizes the more polar keto form. |

Applications in Research & Development

Supercritical CO2 Extraction (SFE)

The perfluorononane tail renders this molecule highly soluble in supercritical

-

Mechanism: The ligand acts as a "CO2-phile," wrapping the metal ion in a fluorinated shell that allows the charged complex to dissolve in the non-polar

phase.

Bioisosteres in Drug Design

In medicinal chemistry, the 1,3-dione moiety is often used to chelate metalloenzymes (e.g., HIV Integrase inhibitors).

-

Advantage: Substituting a standard alkyl chain with a perfluoroalkyl chain increases lipophilicity (LogP) and metabolic stability (C-F bonds are resistant to P450 oxidation).[1]

-

Acidity: The increased acidity (lower pKa) means the molecule is more likely to be ionized at physiological pH (7.4), potentially improving binding affinity to positively charged active site residues.

References

-

Sloop, J. C., et al. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. PubMed Central. Link

-

Nanalysis Corp. (2022).[5] β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. Nanalysis Application Notes. Link

-

Kudryavtsev, A. S., et al. (2015). Chemistry of fluoro-substituted beta-diketones and their derivatives. Russian Chemical Reviews. Link

-

Hansen, P. E., et al. (2023). Tautomerism of β-Diketones and β-Thioxoketones. MDPI Molecules. Link

-

BenchChem. (2025). An In-depth Technical Guide to the Keto-Enol Tautomerism of Phenyl Acetoacetate. BenchChem Technical Guides. Link

Sources

Methodological & Application

Synergistic extraction of uranium with TBP and fluorinated beta-diketones

Application Notes & Protocols

Topic: Synergistic Extraction of Uranium(VI) with Tributyl Phosphate (TBP) and Fluorinated β-Diketones

For: Researchers, scientists, and professionals in analytical chemistry, nuclear fuel cycle, and hydrometallurgy.

Guiding Principles: The "Why" of Synergism in Uranium Extraction

The selective separation of uranium from aqueous solutions is a cornerstone of nuclear fuel processing and analytical chemistry. While various methods exist, solvent extraction remains a dominant technology due to its efficiency and scalability. The PUREX (Plutonium Uranium Reduction Extraction) process, which uses tributyl phosphate (TBP), is a well-established industrial method for reprocessing used nuclear fuel.[1][2] However, for analytical purposes or specific separation challenges, enhancing extraction efficiency and selectivity is paramount. This is achieved through synergistic extraction , a phenomenon where the combined effect of two different extractants is significantly greater than the sum of their individual effects.[3][4]

This guide details the powerful synergy between a neutral organophosphorus extractant, TBP, and an acidic chelating agent, specifically a fluorinated β-diketone like Thenoyltrifluoroacetone (TTA).

The Core Mechanism: A Tale of Two Molecules

Understanding the synergy requires appreciating the distinct role of each molecule:

-

The Chelator (Fluorinated β-Diketone): Fluorinated β-diketones, such as TTA, are acidic extractants (represented as HT).[5] In an aqueous solution, the β-diketone loses a proton and its enolate form chelates the uranyl ion (UO₂²⁺). This reaction is pH-dependent. Two molecules of the deprotonated diketone (T⁻) coordinate with one uranyl ion to form a neutral, but still partially hydrated, metal chelate, UO₂(T)₂.[6][7] The primary driving force here is the formation of a stable, neutral complex that is more inclined to leave the polar aqueous phase.

UO₂²⁺(aq) + 2 HT(org) ⇌ UO₂(T)₂(org) + 2 H⁺(aq)

-

The Synergist (TBP): TBP is a neutral, organophilic molecule containing a phosphoryl group (P=O) that acts as a strong Lewis base. On its own, TBP extracts uranium from high-nitrate media by forming a neutral solvate, UO₂(NO₃)₂(TBP)₂.[8][9] However, its efficiency is lower in low-acid or non-nitrate systems.

-

The Synergistic Reaction: The neutral chelate formed by the β-diketone, UO₂(T)₂, often retains residual water molecules in its coordination sphere, which limits its hydrophobicity and thus its solubility in the organic diluent. TBP, being a more potent Lewis base than water, displaces these water molecules.[6] This forms a larger, more stable, and significantly more organophilic adduct, UO₂(T)₂·TBP, which partitions far more effectively into the organic phase.[6][7] This "adduct formation" mechanism is the heart of the synergistic enhancement.

UO₂(T)₂(org) + TBP(org) ⇌ UO₂(T)₂·TBP(org)

This synergistic approach allows for highly efficient uranium extraction at lower pH values than would be possible with the β-diketone alone, providing a powerful tool for selective metal separation.[10][11]

Visualizing the Synergistic Mechanism

Caption: Mechanism of synergistic extraction of Uranyl (UO₂²⁺) ion.

Application & Optimization Insights

Key Applications

-

Trace Analysis: Pre-concentration of uranium from environmental samples (water, soil) for quantification by methods like ICP-MS or fluorimetry.[12][13]

-

Nuclear Fuel Cycle: Separation of uranium from fission products and other actinides in research settings.[14][15]

-

Hydrometallurgy: Selective recovery of uranium from ore leachates, particularly those with complex matrices.[16]

Critical Parameters for Optimization

Successful implementation requires careful control over several experimental variables:

-

Aqueous Phase pH: This is arguably the most critical parameter. The extraction efficiency is highly dependent on pH because the chelation step involves the deprotonation of the β-diketone.[17][18] An optimal pH range (typically 2-5 for TTA) must be determined experimentally to maximize uranium extraction while minimizing the extraction of interfering ions.[10]

-

Concentrations of Extractants: The concentrations of both the β-diketone and TBP in the organic phase directly influence the formation of the synergistic adduct. Slope analysis (plotting log of the distribution ratio vs. log of the extractant concentration) can be used to determine the stoichiometry of the extracted species.

-

Choice of Organic Diluent: The solvent used to dissolve the extractants affects phase separation and the solubility of the final complex. Common diluents include kerosene, dodecane, benzene, and chloroform.[8] Non-polar aliphatic hydrocarbons like dodecane are common, but aromatic solvents may offer better solvation for certain complexes.[6]

-

Contact Time and Mixing: Sufficient time and vigorous mixing are required to reach extraction equilibrium. Typically, 15-60 minutes of shaking is adequate for batch extractions.

-

Ionic Strength: Maintaining a constant ionic strength in the aqueous phase (e.g., with NaNO₃ or NaClO₄) is good practice to ensure consistent activity coefficients of the ionic species.[6]

Experimental Protocols

Safety Precaution: Uranium is a radioactive and chemically toxic heavy metal. All work should be conducted in a designated laboratory with appropriate personal protective equipment (PPE), engineering controls (fume hood), and adherence to institutional radiation safety protocols.

Protocol 1: Reagent Preparation

-

Aqueous Stock Solution (100 ppm U):

-

Accurately weigh the required amount of uranyl nitrate hexahydrate (UO₂(NO₃)₂·6H₂O).

-

Dissolve in 0.1 M Nitric Acid (HNO₃) in a 100 mL volumetric flask.

-

Fill to the mark with 0.1 M HNO₃. This stock can be diluted to prepare working standards (e.g., 10 ppm).

-

Rationale: A slightly acidic medium prevents the hydrolysis and precipitation of uranyl ions.

-

-

Organic Extractant Solution (0.1 M TTA / 0.1 M TBP):

-

Accurately weigh the required amounts of 2-Thenoyltrifluoroacetone (TTA) and Tri-n-butyl phosphate (TBP).

-

Dissolve both in a high-purity organic diluent (e.g., n-dodecane) in a 100 mL volumetric flask.

-

Fill to the mark with the diluent and mix thoroughly.

-

Scientist's Note: This solution should be stored in a dark, sealed container to prevent degradation. For comparison, prepare individual solutions of 0.1 M TTA and 0.1 M TBP in the same diluent.

-

-

Stripping Solution (5 M HNO₃):

-

Carefully add the calculated volume of concentrated HNO₃ to deionized water in a volumetric flask under constant cooling in an ice bath.

-

Fill to the mark with deionized water.

-

Protocol 2: Synergistic Extraction (Batch Method)

-

pH Adjustment: Pipette 10 mL of the aqueous uranium working solution into a beaker. Adjust the pH to the desired value (e.g., pH 3.5) using dilute NaOH or HNO₃ while monitoring with a calibrated pH meter.

-

Extraction: Transfer the pH-adjusted aqueous phase into a 50 mL separatory funnel. Add exactly 10 mL of the organic extractant solution.

-

Equilibration: Stopper the funnel and shake vigorously for 30 minutes using a mechanical shaker. Periodically vent the funnel to release any pressure buildup.

-

Phase Separation: Clamp the funnel in a ring stand and allow the two phases to separate completely (approx. 20-30 minutes). The organic phase is typically the upper layer with dodecane.

-

Sampling: Carefully drain the lower aqueous phase into a clean vial for analysis. Drain the organic phase into a separate vial.

-

Analysis: Determine the uranium concentration in the post-extraction aqueous phase (C_aq,final) using a suitable analytical technique (e.g., ICP-MS, spectrophotometry).[13][19]

-

Calculation:

-

Distribution Ratio (D): D = (C_initial - C_aq,final) / C_aq,final

-

Percent Extraction (%E): %E = [(C_initial - C_aq,final) / C_initial] * 100

-

Protocol 3: Stripping (Back-Extraction)

-

Contact: Take the uranium-loaded organic phase (10 mL) from Protocol 2 and place it in a clean separatory funnel.

-

Add Strippant: Add 10 mL of the 5 M HNO₃ stripping solution.

-

Equilibrate: Shake vigorously for 15-20 minutes.

-

Separate: Allow the phases to separate and collect the aqueous phase, which now contains the stripped uranium.

-

Rationale: The high concentration of H⁺ ions shifts the chelation equilibrium to the left, protonating the TTA and releasing the UO₂²⁺ ion back into the aqueous phase.[20]

Data Presentation & Workflow Visualization

Table 1: Representative Extraction Efficiency Data

This table illustrates the synergistic effect. Actual results will vary based on precise experimental conditions.

| Condition No. | Organic Phase Composition (in Dodecane) | Aqueous Phase (10 ppm U, pH 3.5) | % Extraction (%E) | Observation |

| 1 | 0.1 M TTA | 10 mL | ~45% | Moderate extraction by chelator alone. |

| 2 | 0.1 M TBP | 10 mL | <5% | Negligible extraction by synergist alone at this pH. |

| 3 | 0.1 M TTA + 0.1 M TBP | 10 mL | >99% | Clear synergistic effect observed. |

Experimental Workflow Diagram

Sources

- 1. ncsp.llnl.gov [ncsp.llnl.gov]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sci-Hub. Effect of β-diketone structure on the synergistic extraction of uranyl ion by tributylphosphate / Journal of Inorganic and Nuclear Chemistry, 1967 [sci-hub.ru]

- 7. mdpi.com [mdpi.com]

- 8. Solvent extraction of uranium (VI) by tributyl phosphate/dodecane from nitric acid medium | Periodica Polytechnica Chemical Engineering [pp.bme.hu]

- 9. Uranyl nitrate complex extraction into TBP/dodecane organic solutions: a molecular dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. Extraction of 88Y, 152Eu, 228Ac, 241Am, and 244Cm with 2-thenoyltrifluoroacetone (TTA) resin (Journal Article) | OSTI.GOV [osti.gov]

- 11. | PDF or Rental [articles.researchsolutions.com]

- 12. ugspub.nr.utah.gov [ugspub.nr.utah.gov]

- 13. Table 7-2, Analytical Methods for Determining Uranium in Environmental Samples - Toxicological Profile for Uranium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Determination of Thorium in Uranium Ores and Feeds by Solvent Extraction Employing Thenoyltrifluoroacetone - UNT Digital Library [digital.library.unt.edu]

- 15. apps.dtic.mil [apps.dtic.mil]

- 16. Solvent extraction of uranium from an acidic medium for the front-end of nuclear fuel cycle: from mechanisms understanding to innovative process design [comptes-rendus.academie-sciences.fr]

- 17. The effect of pH and time on the extractability and speciation of uranium(VI) sorbed to SiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Room temperature ionic liquid-based dispersive liquid–liquid microextraction of uranium in water samples before spectrophotometric determination - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 20. hbni.ac.in [hbni.ac.in]

Application Note: Synthesis of 1-Phenyl-perfluoroalkyl-1,3-diones via Claisen Condensation

[1]

Abstract & Strategic Significance

Fluorinated

This guide details the synthesis of 1-phenyl-perfluorononane-1,3-dione derivatives (specifically targeting long-chain perfluoro analogs) via the Claisen condensation of acetophenone with perfluorinated esters. Unlike standard organic Claisen condensations, fluorinated analogs present unique challenges regarding solubility, moisture sensitivity, and purification.

Key Technical Insight: The standard recrystallization methods often fail for long-chain fluorinated diones due to their "waxy" nature and high solubility in organic solvents. This protocol incorporates a Copper(II) Chelate Purification step—a self-validating mechanism that ensures only the active

Reaction Design & Mechanism

The Chemical Pathway

The synthesis relies on the base-promoted Claisen condensation between acetophenone and a perfluorinated ester (e.g., Ethyl Perfluorooctanoate).

Reaction Scheme:

Critical Parameter Analysis

| Parameter | Recommendation | Rationale (Causality) |

| Base | Sodium Methoxide (NaOMe) | While LiHMDS is stronger, NaOMe in ether/THF is sufficient for acetophenone deprotonation and avoids lithium contamination which can complicate lanthanide complexation later. |

| Solvent | Diethyl Ether (Anhydrous) | Ether precipitates the sodium enolate salt of the product as it forms, driving the equilibrium forward (Le Chatelier’s principle) and preventing side reactions. |

| Stoichiometry | 1.0 : 1.2 (Ketone : Ester) | A slight excess of the expensive fluorinated ester ensures complete consumption of the acetophenone, which is harder to remove during purification. |

| Purification | Cu(II) Chelation | Fluorinated diones form highly stable, insoluble (or specifically soluble) copper complexes. This acts as a chemical filter, removing unreacted starting materials. |

Mechanistic Visualization

The following diagram illustrates the Claisen cycle and the critical enolate stabilization.

Caption: Mechanistic pathway highlighting the irreversible deprotonation of the product (Salt formation) as the thermodynamic driving force.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]

-

Reagents: Acetophenone (ReagentPlus, 99%), Ethyl Perfluorooctanoate (or Ethyl Perfluoroheptanoate depending on desired chain length), Sodium Methoxide (solid, 95%), Diethyl Ether (anhydrous), Copper(II) Acetate monohydrate.

-

Equipment: 3-neck Round Bottom Flask (RBF), Nitrogen line, Addition funnel, Soxhlet extractor (optional for large scale).

Step 1: Preparation of the Enolate[6]

-

Flame-dry a 500 mL 3-neck RBF equipped with a magnetic stir bar, reflux condenser, and addition funnel. Flush with N

. -

Add Sodium Methoxide (NaOMe) (1.1 equiv) to the flask.

-

Add Anhydrous Diethyl Ether (approx. 5 mL per mmol of substrate).

-

Note: The NaOMe will not dissolve completely; a suspension is expected.

-

Step 2: Claisen Condensation[2]

-

Add Ethyl Perfluorooctanoate (1.0 equiv) directly to the NaOMe suspension. Stir for 10 minutes.

-

Expert Tip: Adding the ester before the ketone prevents the self-condensation of acetophenone (aldol-type side reactions).

-

-

Dissolve Acetophenone (1.0 equiv) in a minimal amount of anhydrous ether.

-

Add the acetophenone solution dropwise via the addition funnel over 30 minutes at room temperature.

-

Observation: The solution should turn yellow/orange, and a precipitate (the sodium salt of the dione) will begin to form.

-

-

Once addition is complete, reflux the mixture for 12–16 hours .

-

Checkpoint: The reaction mixture should become a thick slurry.

-

Step 3: Acidic Workup

-

Cool the reaction mixture to room temperature.

-

Pour the slurry into a beaker containing 10% H

SO-

Why H

SO

-

-

Stir vigorously until the solid precipitate dissolves and two clear liquid layers form (organic and aqueous).

-

Separate the ether layer. Extract the aqueous layer twice with ether.

-

Combine organic layers, wash with brine, dry over MgSO

, and evaporate the solvent.-

Result: You will obtain a crude oil or low-melting solid containing the product, unreacted ester, and acetophenone.

-

Step 4: The Copper Chelate Purification (The "Gold Standard")

This step is mandatory for high-purity applications (e.g., optical materials).

-

Dissolve the crude residue in Methanol (warm if necessary).

-

Add a hot solution of Copper(II) Acetate (0.6 equiv relative to theoretical yield) in water/methanol (50:50).

-

Stir vigorously. The bis(1,3-diketonato)copper(II) complex will precipitate as a green/blue solid.

-

Filter the precipitate. Wash thoroughly with water (to remove unreacted acetophenone/ester) and cold methanol.

-

Decomplexation: Suspend the copper chelate in diethyl ether. Add 10% H

SO-

The ether layer turns yellow (free ligand), and the aqueous layer turns blue (Cu

).

-

-

Separate the ether layer, dry over MgSO

, and remove solvent under vacuum. -

Final Product: The resulting solid/oil is the chemically pure 1-phenyl-perfluoroalkyl-1,3-dione.

Workflow Visualization

Caption: Operational workflow emphasizing the Copper Chelation Loop for high-purity isolation.

Characterization & Quality Control

Tautomerism Check

These compounds exist predominantly in the enol form due to the strong electron-withdrawing effect of the perfluoroalkyl group (

Expected NMR Signals:

-

H NMR (CDCl

- ppm (broad s, 1H, O-H...O , enolic proton).

- ppm (s, 1H, =CH- , methine proton).

- ppm (m, 5H, Ph , aromatic protons).

-

Note: The keto form (-CH

-) is rarely observed (>95% enol).[6]

-

F NMR:

-

Crucial for confirming the chain length.

-

ppm (CF

-

to -126 ppm (CF

-

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Moisture in solvent/reagents. | Claisen is reversible. Ensure NaOMe is fresh and ether is distilled over Na/Benzophenone. |

| "Oiling Out" | Product is a low-melting semi-solid. | Use the Copper Chelation method.[7] The Cu-complex is a solid and easier to handle than the free ligand. |

| Incomplete Reaction | Acetophenone self-condensation. | Ensure the Ester + Base are mixed before adding the ketone. |

| Blue Aqueous Layer | Copper breakthrough. | During decomplexation, ensure the ether layer is fully separated. Wash ether with EDTA solution if blue tint persists. |

References

-

Pashkevich, K. I., et al.

-Dicarbonyl Fragment."[8] Molecules, 2022.[8] -

Kalyan, Y., et al. "A convenient and practical synthesis of

-diketones bearing linear perfluorinated alkyl groups." Beilstein Journal of Organic Chemistry, 2018. - Binnemans, K. "Lanthanide Beta-Diketonates." Handbook on the Physics and Chemistry of Rare Earths, 2005.

-

Scribner, W. G., et al. "Novel fluorine-containing

-diketone chelating agents."[4] Journal of Chemical & Engineering Data, 1970. - Whitesides, G. M., et al. "Synthesis of Perfluoroalkyl-Substituted Diketones." Journal of the American Chemical Society.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. eprints.lib.hokudai.ac.jp [eprints.lib.hokudai.ac.jp]

- 3. Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. The Synthesis of 1-(4-Triethoxysilyl)phenyl)-4,4,4-trifluoro-1,3-butanedione, a Novel Trialkoxysilane Monomer for the Preparation of Functionalized Sol-gel Matrix Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Luminescent Europium Complexes with Long-Chain Fluorinated Beta-Diketones

Introduction: Harnessing the Red Glow for Advanced Applications

Europium(III) complexes are renowned for their unique photophysical properties, including long-lived, line-like emission and large Stokes shifts, making them exceptional candidates for a wide range of applications, from bioimaging to materials science.[1][2] The key to unlocking their full potential lies in the design of the organic ligands that encapsulate the Eu(III) ion. This guide focuses on a particularly effective class of ligands: long-chain fluorinated beta-diketones.

The introduction of fluorine atoms into the beta-diketone structure significantly enhances the luminescence of the europium complex. This is due to several factors, including the reduction of non-radiative decay pathways and an improved "antenna effect."[3] The long-chain component of these ligands can be tailored to modulate the solubility and self-assembly properties of the complexes, enabling their integration into diverse environments, from biological systems to polymer matrices.[4]

These application notes and protocols are designed to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis, characterization, and application of these remarkable luminescent probes.

The "Antenna Effect": A Symphony of Energy Transfer

The intense luminescence of europium(III) complexes is not a result of direct excitation of the metal ion, which is an inefficient process. Instead, it relies on a phenomenon known as the "antenna effect."[1][5] This process can be broken down into the following key steps:

-

Light Absorption: The organic ligand, in this case, the long-chain fluorinated beta-diketone, possesses a large absorption cross-section in the UV region and acts as an "antenna," efficiently absorbing excitation energy.

-

Intersystem Crossing: The absorbed energy promotes the ligand from its singlet ground state (S₀) to an excited singlet state (S₁). Through a process called intersystem crossing, the energy is then transferred to the ligand's triplet state (T₁).

-

Energy Transfer: The energy from the ligand's triplet state is transferred to the europium(III) ion, exciting it to a higher energy level (e.g., ⁵D₁, ⁵D₂).

-

Relaxation and Emission: The excited Eu(III) ion rapidly relaxes to its emissive ⁵D₀ state. From this state, it returns to the ground state (⁷Fⱼ manifold) by emitting a photon, resulting in the characteristic sharp, red luminescence.

The efficiency of this energy transfer is critical for achieving bright luminescence and is highly dependent on the energy levels of the ligand's triplet state relative to the emissive state of the europium ion.

Diagram of the Antenna Effect

Caption: A typical workflow for the synthesis of a ternary europium complex.

Characterization of Luminescent Europium Complexes

A thorough characterization of the synthesized complexes is crucial to confirm their structure and evaluate their photophysical properties.

| Technique | Purpose | Expected Outcome |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To confirm the coordination of the ligands to the europium ion. | Shift in the C=O stretching frequency of the beta-diketone upon coordination. Appearance of characteristic bands of the ancillary ligand. |

| ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the structure of the complex in solution. | Characteristic shifts in the proton and fluorine signals of the ligands upon coordination. |

| Elemental Analysis | To determine the elemental composition (C, H, N) of the complex. | Experimental values should be in good agreement with the calculated values for the proposed formula. |

| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex. | Provides information on the decomposition temperature of the complex. [6] |

| UV-Visible Absorption Spectroscopy | To determine the absorption properties of the complex. | Identifies the absorption maxima (λ_abs) and molar extinction coefficients (ε) of the ligand-centered transitions. [7] |

| Photoluminescence (PL) Spectroscopy | To measure the excitation and emission spectra. | Determines the optimal excitation wavelength (λ_ex) and the characteristic emission peaks of the Eu(III) ion (⁵D₀ → ⁷Fⱼ transitions). [8] |

| Luminescence Lifetime Measurement | To determine the decay kinetics of the excited state. | Provides the luminescence lifetime (τ), which is a key parameter for time-resolved applications. [8] |

| Quantum Yield (Φ) Measurement | To quantify the efficiency of the luminescence process. | Determines the ratio of emitted photons to absorbed photons, indicating the brightness of the complex. [7][8] |

Application Note 1: Time-Resolved Fluorescence Immunoassay (TRFIA)

The long luminescence lifetime of europium complexes allows for their use in time-resolved fluorescence immunoassays (TRFIA), which significantly reduces background fluorescence and enhances sensitivity. [9][10]

Principle

In a typical sandwich TRFIA, a capture antibody is immobilized on a solid phase (e.g., a microplate well). The sample containing the antigen of interest is added, followed by a detection antibody labeled with a luminescent europium chelate. After washing away unbound reagents, an enhancement solution is added. This solution dissociates the europium ions from the antibody-bound chelate and forms a new, highly fluorescent micellar complex, which is then measured using a time-resolved fluorometer. [9][11]

Protocol: Sandwich TRFIA for a Model Analyte

-

Plate Coating: Coat a 96-well microplate with the capture antibody (e.g., 1-10 µg/mL in a suitable buffer) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., BSA or non-fat milk solution) for 1-2 hours at room temperature.

-

Sample Incubation: Add standards and samples to the wells and incubate for 1-2 hours at room temperature.

-

Detection Antibody Incubation: After washing, add the europium chelate-labeled detection antibody and incubate for 1 hour at room temperature.

-

Washing: Perform a series of wash steps to remove unbound detection antibody.

-

Enhancement: Add the enhancement solution to each well and incubate for 5-10 minutes with gentle shaking.

-

Measurement: Measure the time-resolved fluorescence using a plate reader with excitation at ~340 nm and emission at ~615 nm, with a delay time of ~100-400 µs and a measurement window of ~200-800 µs.

Diagram of the TRFIA Workflow

Caption: A step-by-step workflow for a sandwich TRFIA.

Application Note 2: Cellular Imaging

The bright red emission and photostability of europium complexes with long-chain fluorinated beta-diketones make them excellent probes for cellular imaging. [1][12]The long-chain component can be functionalized with targeting moieties to direct the probe to specific organelles or cell types. [2]

Principle

The luminescent europium complex is introduced to living cells. After an incubation period, the cells are washed to remove excess probe. The intracellular localization and dynamics of the probe can then be visualized using fluorescence microscopy, particularly with time-gated imaging to eliminate autofluorescence. [13]

Protocol: Live-Cell Imaging

-

Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.

-

Probe Preparation: Prepare a stock solution of the europium complex in a biocompatible solvent like DMSO. Dilute the stock solution to the final working concentration (typically in the µM range) in cell culture medium.

-

Cell Staining: Replace the cell culture medium with the medium containing the europium complex and incubate for a specific period (e.g., 30 minutes to a few hours) at 37°C in a CO₂ incubator.

-

Washing: Gently wash the cells with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove the excess probe.

-

Imaging: Image the cells using a fluorescence microscope equipped with a suitable filter set for UV excitation and red emission. For time-gated imaging, use a system with a pulsed excitation source and a gated detector.

Photophysical Properties of Selected Europium Complexes

The choice of the beta-diketone and ancillary ligands significantly influences the photophysical properties of the resulting europium complex. The following table summarizes the properties of some representative complexes.

| Complex | λ_ex (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ, ms) | Reference |

| Eu(TTA)₃(Phen) | ~370 | 611 | ~30-40% | ~0.4-0.6 | [6][8] |

| [Eu(hth)₃(tppo)] | 345 | 612 | up to 66% | - | [7] |

| Eu(TTA)₃(phenNH₂) | - | 612 | 40.95% | 0.588 | [8] |

| Eu(TTA)₃(phenNO₂) | - | 612 | 36.0% | 0.458 | [8] |

Note: Photophysical properties can vary depending on the solvent and the physical state (solution or solid).

Conclusion and Future Perspectives

Luminescent europium complexes with long-chain fluorinated beta-diketones represent a versatile and powerful class of molecular probes. Their exceptional photophysical properties, coupled with the tunability of their chemical structure, have paved the way for their successful application in highly sensitive bioassays and advanced imaging techniques. Future research in this area will likely focus on the development of new ligands to further enhance their brightness and stability, as well as the design of multifunctional probes for targeted drug delivery and theranostics.

References

-

Progress in Luminescent Materials Based on Europium(III) Complexes of β-Diketones and Organic Carboxylic Acids. Molecules. [Link]

-

Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices. Molecules. [Link]

-

Europium Complexes: Luminescence Boost by a Single Efficient Antenna Ligand. ACS Omega. [Link]

-

Synthesis of pentafluorinated β-diketones and europium (III) complexes. ResearchGate. [Link]

-

Synthesis of tris(β-diketonate) Eu(III) complexes with 1,10-phenanthroline. ResearchGate. [Link]

-

Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors. bioRxiv. [Link]

-

Photophysical properties of a new ternary europium complex with 2-thenoyltrifluoroacetone and 5-nitro-1,10-phenanthroline. ResearchGate. [Link]

-

Time-Resolved Fluorescence Measurements. BMG LABTECH. [Link]

-

Luminescent Properties of Europium Complexes with Different Long Chains in Langmuir-Blodgett (LB) Films. Scientific Research Publishing. [Link]

-

Synthesis and characterization of novel europium β-diketonate organic complexes for solid-state lighting. Luminescence. [Link]

-

Design, Synthesis, Crystal Structure and Photoluminescence Properties of Four New Europium (III) Complexes with Fluorinated β-Diketone Ligand. Crystal Structure Theory and Applications. [Link]

-

Quantum chemical elucidation of the luminescence mechanism in a europium(iii) co-doped UiO-66 chemosensor selective to mercury(ii). Dalton Transactions. [Link]

-

Photophysical Properties of Eu3+ β-Diketonates with Extended π-Conjugation in the Aromatic Moiety. Molecules. [Link]

-

User's guide to DELFIA® immunoassays. PerkinElmer. [Link]

-

Synthesis and characterization of europium (III), terbium (III) complexes and their mixture for making white light emission powder. Emergent Scientist. [Link]

-

Luminescence spectra of the europium complexes in powder: (a) at 77 K,... ResearchGate. [Link]

-

Luminescent platforms for metal ions sensing. UniCA IRIS. [Link]

-

New europium complexes and their use in red light-emitting diodes and vapoluminescent sensors. Journal of Coordination Chemistry. [Link]

-

Faster Synthesis of Beta-Diketonate Ternary Europium Complexes: Elapsed Times & Reaction Yields. PLOS ONE. [Link]

-

Synthesis and Photophysical Properties of Ternary β-Diketonate Europium(III) Complexes Incorporating Bipyridine and its. PolyU Institutional Research Archive. [Link]

-

Synthesis and Evaluation of Europium Complexes that Switch on Luminescence in Lysosomes of Living Cells. Chemistry – A European Journal. [Link]

-

Lateral Flow Immunoassay Using Europium (III) Chelate Microparticles and Time-Resolved Fluorescence for Eosinophils and Neutrophils in Whole Blood. Clinical Chemistry. [Link]

-

Beta-diketone/bis-amino phenanthroline europium complex as well as synthesis method and application thereof. Patsnap Eureka. [Link]

-

Luminescent solutions and films of new europium complexes with chelating ligands. SPIE Digital Library. [Link]

-

Europium Chelate For Time-Resolved Fluorescence. Bangs Laboratories. [Link]

-

Synthesis and Evaluation of Europium Complexes that Switch on Luminescence in Lysosomes of Living Cells. PMC. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Targeted, Molecular Europium(III) Probes Enable Luminescence-Guided Surgery and 1 Photon Post-Surgical Luminescence Microscopy of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Luminescent Properties of Europium Complexes with Different Long Chains in Langmuir-Blodgett (LB) Films [scirp.org]

- 5. Design, Synthesis, Crystal Structure and Photoluminescence Properties of Four New Europium (III) Complexes with Fluorinated β-Diketone Ligand [scirp.org]

- 6. Synthesis and characterization of novel europium β-diketonate organic complexes for solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. bmglabtech.com [bmglabtech.com]

- 10. bangslabs.com [bangslabs.com]

- 11. pepolska.pl [pepolska.pl]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. Synthesis and Evaluation of Europium Complexes that Switch on Luminescence in Lysosomes of Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Enhancing Metal-Diketonate Complex Solubility in Supercritical CO₂

Welcome to the technical support center for researchers, scientists, and drug development professionals working with supercritical fluid (SCF) technology. This guide is designed to provide expert insights and practical solutions for a common challenge in the field: the limited solubility of metal-diketonate complexes in supercritical carbon dioxide (scCO₂). This document will serve as a comprehensive resource, offering troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your experimental outcomes.

The Challenge: Why is Solubility in Supercritical CO₂ an Issue?

Supercritical CO₂ is a highly attractive solvent for various applications, including extraction, purification, and materials processing, due to its non-toxic, non-flammable nature and tunable solvent properties.[1][2] However, as a non-polar solvent, it exhibits limited solvating power for many compounds, particularly polar and ionic species like metal complexes.[1][2][3] Metal-β-diketonate complexes are often used to make metal ions soluble in scCO₂ by forming neutral, volatile chelates.[3] Despite this, achieving sufficient solubility for practical applications can be a significant hurdle, leading to low yields, process inefficiencies, and experimental failures.

This guide will walk you through the key factors influencing solubility and provide actionable strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the solubility of metal-diketonate complexes in scCO₂.

Q1: What are the primary factors that control the solubility of a metal-diketonate complex in scCO₂?

A: The solubility is a complex interplay of several factors:

-

Ligand Structure: The nature of the β-diketonate ligand is paramount. Bulky alkyl groups (like the tert-butyl groups in the thd ligand, 2,2,6,6-tetramethyl-3,5-heptanedionate) can enhance solubility compared to smaller groups (like the methyl groups in acac, acetylacetonate) by better shielding the metal center.[4][5]

-

Fluorination of the Ligand: Substituting hydrogen atoms on the ligand with fluorine atoms dramatically increases solubility.[6][7][8] This is due to favorable van der Waals interactions between the fluorinated groups and CO₂.[8]

-

Central Metal Ion: The properties of the metal ion, such as its size and oxidation state, also play a role. A higher oxidation state can lead to a greater number of ligands, which can better encapsulate the metal ion and improve interactions with the scCO₂.[5][6]

-

Supercritical Fluid Density (Pressure & Temperature): The density of scCO₂ is a critical operational parameter. Generally, increasing pressure at a constant temperature increases the fluid's density and solvating power, thus enhancing solubility.[9][10] The effect of temperature is more complex; at constant pressure, increasing temperature decreases density, which can lower solubility. However, at constant density, higher temperatures can increase the vapor pressure of the solute, which may improve solubility.[9][10]

Q2: Why is fluorination of the β-diketonate ligand so effective at increasing solubility?

A: Fluorination is the most effective strategy for enhancing the "CO₂-philicity" (affinity for CO₂) of the metal complex. The high electronegativity and low polarizability of fluorine atoms in C-F bonds lead to favorable Lewis acid-Lewis base interactions with the quadrupole moment of the CO₂ molecule.[8][11] This enhanced solute-solvent interaction overcomes the typically weak forces between scCO₂ and the metal chelate, leading to solubility increases that can span several orders of magnitude.[6][7] For example, complexes with hexafluoroacetylacetonate (hfa) are significantly more soluble than their acetylacetonate (acac) counterparts.[7][8]

Q3: What is a co-solvent, and how does it improve solubility?

A: A co-solvent, or modifier, is a small amount of a polar organic solvent added to the supercritical CO₂ to enhance its solvating power.[12][13] For metal-diketonate complexes, polar co-solvents like methanol, ethanol, or acetone can increase solubility in several ways:

-

Polarity Modification: They increase the overall polarity of the supercritical fluid phase, making it more compatible with the polar regions of the metal complex.[3]

-

Specific Interactions: Co-solvents can form hydrogen bonds or other specific interactions with the chelate, which helps to break down the solute-solute interactions in the solid state.[14]

-

Density Enhancement: The addition of a liquid co-solvent can lead to an increase in the bulk density of the fluid mixture, which contributes to higher solubility.[14] For instance, adding just 3 mol% of chloroform has been shown to double the solubility of Fe(acac)₃ in scCO₂.[14]

Q4: Can adduct formation improve the solubility or extraction of my complex?

A: Yes, forming adducts with neutral donor molecules can significantly improve the solubility and stability of some metal-diketonate complexes, particularly for coordinatively unsaturated metals. For example, the addition of tributyl phosphine oxide (TBPO) has been shown to greatly enhance the supercritical fluid chromatography (SFC) behavior of Cu(II) and Mn(II) β-diketonates.[15] These adducts can prevent intermolecular interactions between the metal complexes and can also improve their overall stability in the supercritical phase.[15]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

| Problem | Potential Causes | Recommended Solutions |

| Low or no measurable solubility of the complex. | 1. The complex has low CO₂-philicity. 2. Insufficient scCO₂ density. 3. The complex is degrading under experimental conditions. | 1. Modify the Ligand: Synthesize and use a fluorinated version of your β-diketonate ligand (e.g., replace acac with hfa or tfa).[7][16] 2. Increase Pressure: Operate at higher pressures (e.g., 20-30 MPa) to increase the density of the scCO₂.[9] 3. Add a Co-solvent: Introduce a polar co-solvent like methanol or ethanol (1-5 mol%) into the CO₂ stream.[12][17] 4. Check Thermal Stability: Verify the thermal stability of your complex at the operating temperature using techniques like TGA. |

| Solubility decreases when I increase the temperature. | 1. This is expected behavior at constant pressure. Increasing temperature reduces the scCO₂ density, which is often the dominant factor for solubility.[10] | 1. Increase Pressure Simultaneously: To counteract the effect of reduced density, increase the system pressure when you increase the temperature. 2. Operate at Constant Density: If your system allows, control the experiment to maintain a constant CO₂ density while varying temperature to isolate the effect of solute vapor pressure. |

| The complex precipitates in the transfer lines or depressurization valve. | 1. The solubility drops sharply upon a decrease in pressure or temperature. 2. "Retrograde condensation" behavior where the solute precipitates upon isothermal depressurization. | 1. Heat Transfer Lines: Ensure all tubing and valves downstream of the main vessel are heated to a temperature at or above the vessel temperature to prevent premature precipitation. 2. Control Depressurization: Use a back-pressure regulator for controlled and gradual pressure reduction.[18][19] 3. Rinse with Co-solvent: After the run, flush the system with a CO₂/co-solvent mixture or a pure organic solvent (like acetone or methanol) to dissolve any precipitated material. |

| Inconsistent or non-reproducible solubility measurements. | 1. The system has not reached equilibrium. 2. Inaccurate quantification method. 3. Contamination or presence of water. | 1. Ensure Sufficient Equilibration Time: For static methods, allow ample time for the solute to dissolve (this can be hours). For dynamic methods, ensure a steady-state concentration is reached.[20] 2. Validate Analytical Method: Calibrate your analytical instrument (e.g., UV-Vis, HPLC) with known standards of the complex.[18][21] 3. Use High-Purity CO₂ and Dry Reagents: Water can affect the stability and solubility of some complexes.[7] Ensure all components are thoroughly dried. |

Visualizing the Path to Higher Solubility

Logical Workflow for Troubleshooting Low Solubility

This diagram outlines a systematic approach to diagnosing and solving low solubility issues.

Caption: A step-by-step workflow for addressing low solubility.

Key Experimental Protocol: Measuring Solubility via Dynamic Flow Method

This protocol describes a general procedure for determining the solubility of a metal-diketonate complex in scCO₂ using a dynamic (flow-through) apparatus.

Objective: To quantify the concentration of a solute in scCO₂ at a specific temperature and pressure.

Apparatus:

-

High-pressure syringe pump for CO₂ delivery

-

High-pressure equilibrium cell or extraction vessel

-

Temperature controller (e.g., oven or heating jacket)

-

Back-pressure regulator

-

Collection vial containing a suitable organic solvent

-

Flow meter

-

Analytical instrument (e.g., UV-Vis Spectrophotometer, AAS, or HPLC)

Procedure:

-

Preparation:

-

Accurately weigh and load an excess amount of the solid metal-diketonate complex into the equilibrium cell. A common approach is to pack it between layers of inert glass wool.

-

Assemble the system, ensuring all fittings are rated for the desired operating pressure. A schematic of a typical setup can be found in various literature sources.[18][19][21]

-

-

System Pressurization and Equilibration:

-

Heat the equilibrium cell to the desired temperature (e.g., 313 K, 323 K).

-

Slowly introduce CO₂ into the system using the high-pressure pump until the target pressure (e.g., 15 MPa, 20 MPa) is reached.

-

Allow the system to equilibrate under static conditions for a period (e.g., 30-60 minutes) to ensure thermal equilibrium.

-

-

Dynamic Extraction:

-

Begin flowing scCO₂ through the cell at a low, constant flow rate (e.g., 0.1-0.5 mL/min). The scCO₂ will become saturated with the dissolved complex.

-

The solute-laden scCO₂ exits the cell and passes through the back-pressure regulator, where it expands to a gas.

-

Bubble the expanded CO₂ gas through a pre-weighed collection vial containing a known volume of an organic solvent (e.g., chloroform, acetone) that readily dissolves the complex. The complex will precipitate and be trapped in the solvent.

-

-

Data Collection:

-

Continue the flow for a measured period of time to collect a quantifiable amount of the complex.

-

Record the total volume of CO₂ gas that has passed through the system using the flow meter.

-

Carefully depressurize and disassemble the system.

-

-

Quantification:

-

Analyze the concentration of the complex in the collection solvent using a pre-calibrated analytical technique (e.g., UV-Vis spectrophotometry at a specific wavelength).[18]

-

Calculate the total mass of the complex collected.

-

Convert the total volume of CO₂ gas to mass or moles using the ideal gas law or more accurate equations of state, correcting for temperature and pressure.

-

-

Calculating Solubility:

-

Solubility is typically expressed as a mole fraction (y) or in grams per liter (g/L).

-

Mole Fraction (y) = (moles of solute) / (moles of solute + moles of CO₂)

-

Repeat the entire procedure for different pressure and temperature setpoints.

-